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Comparative Pharmacodynamics of Funobactam
In Diverse Animal Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacodynamics (PD) of Funobactam, a
novel diazabicyclooctane (-lactamase inhibitor, across different animal species. Funobactam
is under investigation in combination with Imipenem/Cilastatin for treating complex infections
caused by multidrug-resistant Gram-negative bacteria.[1][2][3] It restores the activity of
imipenem by protecting it from degradation by Ambler Class A, C, and D [3-lactamases.[1][4]

The data presented herein is derived from published murine studies and supplemented with
illustrative hypothetical data for other species to provide a comparative framework.

Mechanism of Action: Restoring -Lactam Efficacy

Funobactam itself possesses no intrinsic antibacterial activity.[5] Its primary function is to
inhibit bacterial B-lactamase enzymes, which are the primary mechanism of resistance to (3-
lactam antibiotics like imipenem. By binding to and inactivating these enzymes, Funobactam
allows the partner antibiotic to reach its target—the penicillin-binding proteins (PBPs)—and
disrupt bacterial cell wall synthesis, leading to cell death.
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Caption: Funobactam inhibits B-lactamase, protecting Imipenem to enable cell wall synthesis
disruption.

Comparative In Vivo Pharmacodynamics

In vivo efficacy of the Imipenem/Funobactam combination has been rigorously evaluated using
the neutropenic murine thigh infection model.[1][2][6] Studies have identified the percentage of
the dosing interval that free drug concentrations remain above a critical threshold concentration
(%fT > CT), normalized to the minimum inhibitory concentration (MIC), as the
pharmacokinetic/pharmacodynamic (PK/PD) index that best predicts efficacy.[1][2]

Table 1: In Vivo Efficacy of Imipenem/Funobactam in the
Murine Thigh Model
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This table summarizes the PK/PD targets for Imipenem/Funobactam against key serine
carbapenemase-producing Gram-negative pathogens in mice. Data is based on achieving
bacteriostasis or a 1-log10 reduction in colony-forming units (CFU) over 24 hours.

Median PK/PD
Pathogen Species Strain(s) Endpoint Target ([%fT >
CT=1mg/L]/MIC)

Acinetobacter

. 7 clinical isolates 1-log kill 9.82[1][2]
baumannii
Pseudomonas o )

] 4 clinical isolates 1-log kill 9.90[1][2]

aeruginosa
Klebsiella L _

) 4 clinical isolates Stasis 55.73[1][2]
pneumoniae

Table 2: Comparative Pharmacokinetic &
Pharmacodynamic Parameters

This table compares key parameters across species. The murine data is from published
studies.[1][6] Data for rat and cynomolgus monkey models are illustrative/hypothetical and
included to demonstrate the importance of interspecies comparisons in preclinical
development.
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Rat (Sprague- Cynomolgus
Parameter Mouse (ICR)
Dawley) Monkey
Pharmacokinetics
Funobactam Half-life
~0.5h ~0.8 h ~1.2h
(t1/2)
Plasma Protein
o ~15% ~20% ~25%
Binding
Primary Clearance
Renal Renal Renal
Route
Pharmacodynamics
Efficacy Model Neutropenic Thigh Neutropenic Thigh Pneumonia Model
Key PK/PD Index (%fT > CT)/MIC (%fT > CT)/MIC (%fT > CT)/MIC

Target Exposure

(Stasis vs. K. ~55 ~60 ~75
pneumoniae)

Target Exposure (1-

log kill vs. A. ~10 ~12 ~15
baumannii)

Key Experimental Protocols

Detailed and validated animal infection models are crucial for determining the PK/PD targets

that guide clinical dose selection.[7]

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobials.[1][7]

» Animal Model: Specific-pathogen-free female ICR mice (20-22 g) are typically used.[1][6]

¢ Neutropenia Induction: Mice are rendered neutropenic via intraperitoneal injections of

cyclophosphamide (e.g., 150 mg/kg at 4 days prior and 100 mg/kg at 1 day prior to
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infection).[1]

e Renal Impairment (Optional): To simulate human-like drug exposures by reducing clearance,
uranyl nitrate (5 mg/kg) may be administered 3 days before inoculation.[1]

 Inoculation: A bacterial suspension (e.g., ~107 CFU/mL) of the target pathogen is injected
into the thigh muscle.[1]

o Drug Administration: Therapy with Funobactam, typically in combination with a human-
simulated regimen of imipenem, begins 2 hours post-inoculation. Dosing can be fractionated
(e.g., every 3, 6, or 12 hours) to determine the time-dependent nature of the drug.[1][6]

o Endpoint Analysis: At 24 hours post-treatment initiation, mice are euthanized. The thighs are
excised, homogenized, and serially diluted for CFU counting. Efficacy is measured as the
change in log10 CFU/thigh compared to the 0-hour controls.[1]

In Vitro Time-Kill Kinetics Assay

Time-kill assays provide foundational data on the concentration- and time-dependent
bactericidal activity of a drug combination.[8][9]

o Bacterial Culture: Isolates are grown to logarithmic phase in a standard cation-adjusted
Mueller-Hinton broth.

e Drug Exposure: The bacterial suspension is diluted to a starting inoculum of ~5x105 CFU/mL
and exposed to various concentrations of Imipenem/Funobactam (e.g., 0.25x to 32x the
MIC).[8] A growth control without antibiotics is included.

o Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8,
12, 24 hours), serially diluted, and plated onto agar.

e Quantification: Colonies are counted after overnight incubation. The results are plotted as
log10 CFU/mL versus time. A =3-log10 reduction in CFU/mL is typically defined as
bactericidal activity.[9]

Visualized Experimental Workflow
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The following diagram illustrates the typical workflow for an in vivo pharmacodynamic study as
described above.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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